Cas no 2171867-07-3 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid)

2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a methoxymethyl side chain, enhancing solubility and steric flexibility during solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, facilitating stepwise elongation. The butanoic acid moiety provides a carboxylic acid handle for further conjugation or resin attachment. This compound is particularly valuable in synthesizing complex peptides requiring tailored side-chain modifications, offering improved coupling efficiency and reduced racemization risks. Its stability under standard SPPS conditions makes it a reliable choice for researchers developing modified peptides for biochemical and pharmaceutical studies.
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid structure
2171867-07-3 structure
Product name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid
CAS No:2171867-07-3
MF:C25H30N2O6
MW:454.515507221222
CID:6268915
PubChem ID:165877867

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid
    • EN300-1501164
    • 2171867-07-3
    • 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
    • Inchi: 1S/C25H30N2O6/c1-4-16(22(28)29)13-26-23(30)25(2,15-32-3)27-24(31)33-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,4,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)
    • InChI Key: GFWWTAFIVXUWHJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C(NCC(C(=O)O)CC)=O)COC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1501164-0.05g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
0.05g
$2829.0 2023-05-26
Enamine
EN300-1501164-0.25g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
0.25g
$3099.0 2023-05-26
Enamine
EN300-1501164-5.0g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
5g
$9769.0 2023-05-26
Enamine
EN300-1501164-0.1g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
0.1g
$2963.0 2023-05-26
Enamine
EN300-1501164-2.5g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
2.5g
$6602.0 2023-05-26
Enamine
EN300-1501164-250mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1501164-2500mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1501164-0.5g
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
0.5g
$3233.0 2023-05-26
Enamine
EN300-1501164-500mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1501164-5000mg
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)propanamido]methyl}butanoic acid
2171867-07-3
5000mg
$9769.0 2023-09-27

Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid

Comprehensive Introduction to 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid (CAS No. 2171867-07-3)

In the realm of peptide synthesis and organic chemistry, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid (CAS No. 2171867-07-3) stands out as a specialized Fmoc-protected amino acid derivative. This compound plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely employed in drug discovery, bioconjugation, and biomaterials research. Its unique structure, featuring a methoxymethyl side chain and Fmoc-protected amine, makes it invaluable for constructing complex peptide architectures with enhanced stability and solubility.

Recent advancements in biopharmaceuticals and therapeutic peptides have fueled demand for high-purity building blocks like 2171867-07-3. Researchers frequently search for "Fmoc amino acid derivatives" or "custom peptide synthesis reagents" to optimize click chemistry and post-translational modifications. The compound’s CAS No. 2171867-07-3 is often queried in databases such as PubChem and SciFinder, reflecting its importance in academic and industrial R&D.

One of the key advantages of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)propanamidomethyl}butanoic acid lies in its compatibility with automated peptide synthesizers. Its Fmoc group can be selectively deprotected under mild basic conditions (e.g., piperidine), enabling iterative coupling cycles without damaging sensitive backbone structures. This aligns with the growing trend toward "green chemistry" and "sustainable synthesis" in the pharmaceutical industry.

From an SEO perspective, users often seek information on "how to handle Fmoc-protected compounds" or "applications of non-natural amino acids." The compound’s methoxymethyl moiety also attracts attention due to its potential in improving peptide bioavailability—a hot topic in drug delivery research. Analytical techniques like HPLC and mass spectrometry are commonly paired with this derivative to ensure purity, addressing another frequent query: "how to characterize Fmoc-amino acid derivatives."

In summary, CAS No. 2171867-07-3 exemplifies innovation in peptide chemistry, bridging gaps between academic research and industrial applications. Its design caters to modern needs for high-efficiency synthesis, scalability, and functional diversity, making it a staple in laboratories focused on next-generation therapeutics and biomaterials engineering.

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